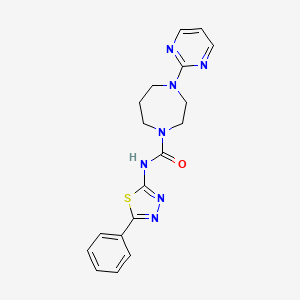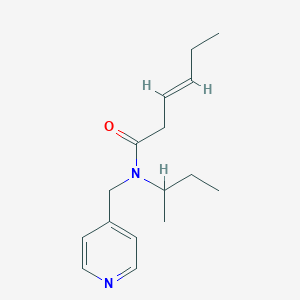![molecular formula C19H17N3O2 B4260811 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone](/img/structure/B4260811.png)
1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone
Descripción general
Descripción
1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone, also known as PBD, is a fluorescent probe that is widely used in scientific research. It has a unique chemical structure that allows it to be used in various applications, such as in the study of protein-protein interactions, enzyme kinetics, and drug discovery.
Mecanismo De Acción
1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone works by binding to proteins and emitting fluorescence when excited by light. The fluorescence of 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is sensitive to the microenvironment of the protein it is bound to, allowing researchers to study the conformational changes of proteins and the binding of ligands to proteins.
Biochemical and Physiological Effects:
1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has no known biochemical or physiological effects on living organisms. It is used solely as a research tool and is not used in any clinical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is its high sensitivity and selectivity for proteins. It is also easy to use and can be used in a variety of applications. However, 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has some limitations, including its potential for photobleaching and its limited solubility in aqueous solutions.
Direcciones Futuras
There are many future directions for the use of 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone in scientific research. One direction is the development of new 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone derivatives with improved properties, such as increased solubility and decreased photobleaching. Another direction is the use of 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone in the study of protein-protein interactions in living cells. 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone could also be used in the study of protein aggregation, which is implicated in many diseases, including Alzheimer's disease. Finally, 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone could be used in the development of new drugs by screening for compounds that bind to specific proteins.
Aplicaciones Científicas De Investigación
1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone is widely used in scientific research due to its fluorescent properties. It is used as a probe to study protein-protein interactions, enzyme kinetics, and drug discovery. 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has been used to study the binding of ligands to proteins, the conformational changes of proteins, and the kinetics of enzyme-catalyzed reactions. 1-{[3-(4-biphenylyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinone has also been used in drug discovery to screen for potential drug candidates.
Propiedades
IUPAC Name |
1-[[3-(4-phenylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c23-18-7-4-12-22(18)13-17-20-19(21-24-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPIDIFEHMBLNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=NC(=NO2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)



![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B4260763.png)
![1-[(5-methyl-2-thienyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B4260775.png)

![ethyl 3-(2-methylbenzyl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4260781.png)
![N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4260793.png)
![(6-methoxy-2-naphthyl){1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4260801.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B4260812.png)
![(2S)-2-{[3-(1,2-oxazinan-2-yl)propanoyl]amino}-3-phenylpropanoic acid](/img/structure/B4260821.png)
![1-{2-[1-(6-methyl-3-pyridazinyl)-4-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B4260827.png)